Enhanced Solid-State Stability of Prasugrel Hydrobromide Polymorphs vs. Hydrochloride Salt
Prasugrel hydrobromide, specifically its crystalline Forms I and IA, demonstrates superior resistance to chemical degradation compared to prasugrel hydrochloride. [1] This enhanced stability is a critical factor in ensuring consistent API quality and extending pharmaceutical product shelf-life, directly influencing formulation decisions and long-term procurement strategies.
| Evidence Dimension | Chemical stability (resistance to degradation) |
|---|---|
| Target Compound Data | Crystalline Forms I and IA of prasugrel hydrobromide |
| Comparator Or Baseline | Prasugrel hydrochloride |
| Quantified Difference | Exhibits superior stability with respect to chemical degradation (qualitative but distinct and documented advantage). |
| Conditions | Solid-state stability assessment as described in the referenced patent application. |
Why This Matters
This stability advantage is a primary technical differentiator for formulation scientists, providing a clear rationale for selecting the hydrobromide salt over the hydrochloride for robust and stable drug product development.
- [1] Tuksar, M., et al. (2013). CRYSTALLINE FORMS OF PRASUGREL SALTS. U.S. Patent Application Publication No. US 2013/0085154 A1. Available from: https://patents.google.com/patent/US20130085154A1/en View Source
